molecular formula C22H20F2N2O2 B2841600 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea CAS No. 1448028-66-7

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2841600
CAS No.: 1448028-66-7
M. Wt: 382.411
InChI Key: JYKWPUBGLRVEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic urea derivative featuring a biphenyl core substituted with a hydroxypropyl group and a 2,6-difluorophenyl moiety. The compound’s structure combines aromatic fluorine substituents, which are commonly employed in medicinal chemistry to enhance metabolic stability and binding affinity, with a urea functional group that facilitates hydrogen-bonding interactions.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O2/c1-22(28,14-25-21(27)26-20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,28H,14H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKWPUBGLRVEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a biphenyl group, a hydroxypropyl moiety, and a difluorophenyl group connected through a urea linkage. The synthesis typically involves multiple steps including:

  • Formation of the Biphenyl Intermediate : Achieved via Suzuki coupling reactions.
  • Fluorination of the Phenyl Ring : Utilizes reagents like Selectfluor.
  • Coupling and Functionalization : The final product is formed by coupling the intermediates and introducing functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The biphenyl and difluorophenyl groups enhance binding affinity to hydrophobic pockets in target proteins, while the hydroxypropyl group facilitates hydrogen bonding with amino acid residues in active sites. This interaction can modulate enzyme activity or receptor signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that urea derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

Preliminary evaluations suggest moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes, thus exhibiting bactericidal effects.

Enzyme Inhibition

The compound has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The sulfonamide group within related compounds has demonstrated strong binding affinity to DHFR, preventing its action and thereby inhibiting cellular proliferation.

Case Studies

  • Anticancer Efficacy : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity.
  • Enzyme Inhibition Studies : Compounds structurally related to this urea derivative showed IC50 values for DHFR inhibition in the nanomolar range (e.g., 16.2–50.2 nmol/L), suggesting strong potential for therapeutic applications in cancer treatment.

Data Table

Biological Activity IC50/Effective Concentration Target Reference
Anticancer (HeLa)5 µMCell Proliferation
Antimicrobial (S. aureus)250 µg/mLBacterial Growth
DHFR Inhibition16.2 nmol/LDihydrofolate Reductase

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analog: Goxalapladib (CAS-412950-27-7)

Goxalapladib, a compound developed by GlaxoSmithKline for atherosclerosis treatment, shares structural motifs with the target urea derivative but diverges in core functionality . Below is a comparative analysis:

Parameter 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea Goxalapladib
Core Structure Urea 1,8-Naphthyridine acetamide
Key Substituents - Biphenyl-4-yl-hydroxypropyl
- 2,6-Difluorophenyl
- 2,3-Difluorophenethyl
- 4’-Trifluoromethylbiphenyl
- Methoxyethyl-piperidine
Molecular Weight Not explicitly provided (estimated ~400–450 g/mol*) 718.80 g/mol
Therapeutic Indication Undisclosed in provided evidence Atherosclerosis
Structural Highlights - Hydroxypropyl group enhances solubility
- Urea enables H-bonding
- Trifluoromethyl improves lipophilicity
- Naphthyridine core enables π-π stacking

Notes: *Molecular weight estimation based on formula C22H20F2N2O2 (hypothetical).

Detailed Analysis:

Aromatic Fluorination :
Both compounds incorporate fluorinated phenyl groups (2,6-difluorophenyl in the target; 2,3-difluorophenethyl in Goxalapladib). Fluorine atoms enhance metabolic stability and modulate electronic properties, but their positional differences influence steric and electronic interactions with biological targets .

Biphenyl Motifs: The target’s biphenyl-4-yl group lacks additional substitution, whereas Goxalapladib’s biphenyl moiety includes a 4’-trifluoromethyl group.

Functional Groups: The urea group in the target compound offers hydrogen-bond donor/acceptor sites, often critical for binding to kinases or proteases. Goxalapladib’s naphthyridine-acetamide core facilitates π-π stacking and metal coordination, common in enzyme active-site interactions .

Therapeutic Implications :
While Goxalapladib targets atherosclerosis, the absence of pharmacological data for the urea derivative precludes direct therapeutic comparison. However, structural differences suggest divergent mechanisms: urea derivatives often inhibit kinases (e.g., B-Raf), whereas naphthyridines are associated with anti-inflammatory or protease inhibition.

Research Findings and Limitations

  • Goxalapladib’s Efficacy : Preclinical studies highlight its anti-atherosclerotic activity via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, attributed to its trifluoromethylbiphenyl group .
  • Target Compound’s Potential: The hydroxypropyl group may improve aqueous solubility compared to Goxalapladib, but its lack of trifluoromethyl substitution could reduce target affinity.

Data Gaps:

  • No pharmacokinetic or binding data for the urea derivative is available in the provided evidence.
  • Direct comparative studies (e.g., IC50 values, selectivity) are absent.

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